2-[(2,4-Dichlorophenyl)methoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dichlorophenyl)methoxy]aniline is an organic compound that features a benzene ring substituted with two chlorine atoms and an aniline group
Vorbereitungsmethoden
The synthesis of 2-[(2,4-Dichlorophenyl)methoxy]aniline typically involves the reaction of 2,4-dichlorophenol with aniline in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Analyse Chemischer Reaktionen
2-[(2,4-Dichlorophenyl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dichlorophenyl)methoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dichlorophenyl)methoxy]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[(2,4-Dichlorophenyl)methoxy]aniline can be compared with other similar compounds such as:
2,4-Dichlorophenol: A precursor in the synthesis of the target compound.
Aniline: Another precursor used in the synthesis.
2,4-Dichloroaniline: A structurally similar compound with different chemical properties.
Eigenschaften
Molekularformel |
C13H11Cl2NO |
---|---|
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
2-[(2,4-dichlorophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-5-9(11(15)7-10)8-17-13-4-2-1-3-12(13)16/h1-7H,8,16H2 |
InChI-Schlüssel |
FJWOIKIARNNJGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.